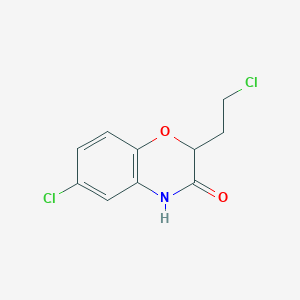
6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-chloroethylamine with 6-chloro-2H-1,4-benzoxazin-3(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, often around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and higher yields of the desired product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoxazines with various functional groups, such as amines, thiols, or azides.
Oxidation: Products include oxides, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Products include amines, alcohols, or other reduced derivatives.
科学研究应用
6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable and durable structures.
Biological Studies: The compound is investigated for its biological activity, including its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins or DNA, leading to the inhibition of their function. This covalent modification can disrupt essential cellular processes, such as DNA replication or protein synthesis, resulting in cytotoxic effects. The benzoxazine ring may also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one: Characterized by the presence of two chloro groups and a benzoxazine ring.
2-chloro-6-methylpyridine: Contains a chloro group and a pyridine ring, used in similar synthetic applications.
4-chloro-2-methylaniline: Contains a chloro group and an aniline ring, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound is unique due to its specific combination of chloro groups and a benzoxazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science, where its specific reactivity and stability are advantageous.
属性
IUPAC Name |
6-chloro-2-(2-chloroethyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-4-3-9-10(14)13-7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRBFRKMIRXEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(O2)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
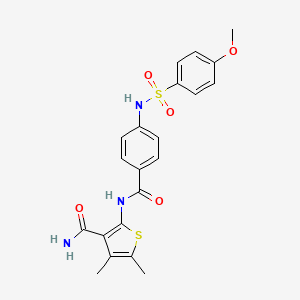

![N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide](/img/structure/B2628775.png)
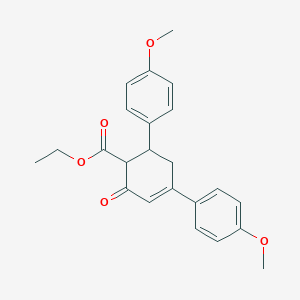
![N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide](/img/structure/B2628778.png)
![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)
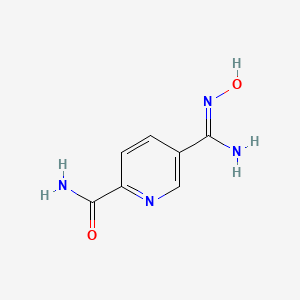
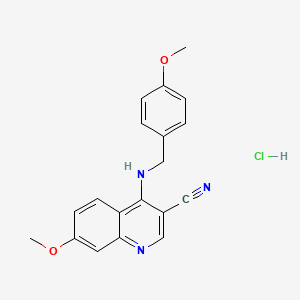
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
![2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)
